(2-Benzoylethyl)trimethylammonium chloride
Overview
Description
Synthesis Analysis
The compound has been synthesized as a keto analog of acetylcholine and studied for its inhibitory effects on choline acetyltransferase, demonstrating significant potency with rapid onset and slow reversibility of inhibition (Rowell, Chaturvedi, & Sastry, 1978). Its synthesis involves reactions that ensure stability and selectivity, making it more stable and selective than other inhibitors.
Molecular Structure Analysis
Studies on molecular structure, especially through X-ray diffraction and spectroscopy, have provided insights into the compound's structural characteristics. For example, the structure of related compounds, such as 4-(trimethylammonium)benzoic acid chloride, reveals intricate details about hydrogen bonding and inter- and intramolecular electrostatic interactions, which likely influence the behavior and reactivity of (2-Benzoylethyl)trimethylammonium chloride as well (Szafran, Katrusiak, Dega‐Szafran, & Kowałczyk, 2011).
Chemical Reactions and Properties
The compound participates in a variety of chemical reactions, indicating a broad range of functionalities. For instance, its analogs have been utilized in the synthesis of polymers and in reactions with nucleophiles, suggesting that (2-Benzoylethyl)trimethylammonium chloride could similarly engage in complex chemical transformations (Schwarz, Alberts, & Kricheldorf, 1981).
Scientific Research Applications
Inhibitor of Choline Acetyltransferase : This compound acts as a selective and stable inhibitor of human placental choline acetyltransferase, making it useful for studies related to neurotransmitter synthesis and related pathways (Rowell, Chaturvedi, & Sastry, 1978).
Surface Modification in Capillary Electrophoresis : It has been used for surface-initiated polymerization on the inner surfaces of silica capillaries, improving the repeatability and reproducibility of capillary electrophoresis, which is essential for the separation of various compounds (Witos et al., 2013).
Preparation of Eutectic Mixtures : This compound is involved in complexation reactions for the preparation of eutectic mixtures, a process important in materials science and engineering (Shamsuri, 2011).
Modulator in Amino Acid Uptake : It has been studied for its effects on the uptake of amino acids in isolated human placental villi, providing insights into the role of neurotransmitters in placental function (Rowell & Sastry, 1981).
Plant Growth Substance : It has been described as a class of plant growth substances, affecting the growth pattern of plants in a way that is antagonistic to the action of gibberellin (Tolbert, 1960).
Photoinitiation in Polymer Grafting : Used as a photoinitiator in the grafting of polymers like acrylamide onto polyethylene, which is significant for material science and surface engineering applications (Geuskens, Etoc, & Di Michele, 2000).
Antimicrobial Agent in Dental Materials : Incorporated in resin-based dental sealants to impart antimicrobial properties, enhancing the longevity and effectiveness of these materials (Garcia et al., 2019).
Study of Micellar Charge Effects : Investigated for its role in the study of micellar charge effects on the hydrolysis of substituted benzoyl chlorides, providing insights into reaction mechanisms in micellar systems (Bunton et al., 2000).
Chemical Synthesis and Drug Delivery : Involved in the synthesis of new compounds with potential applications in drug delivery systems due to its cationic nature and interactions with various molecular structures (Penchev et al., 1989).
Physicochemical Property Studies : Its derivatives have been synthesized and studied for their physical properties like density, viscosity, surface tension, etc., relevant in the context of industrial applications (Hayyan et al., 2012).
properties
IUPAC Name |
trimethyl-(3-oxo-3-phenylpropyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO.ClH/c1-13(2,3)10-9-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEBDLGOYFXINS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC(=O)C1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24472-88-6 (Parent) | |
Record name | (2-Benzoylethyl)trimethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067190447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00986214 | |
Record name | N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00986214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzoylethyl)trimethylammonium chloride | |
CAS RN |
67190-44-7 | |
Record name | (2-Benzoylethyl)trimethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067190447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC122481 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00986214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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